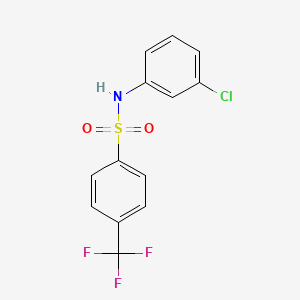

N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H9ClF3NO2S It is characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a benzenesulfonamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-chloroaniline with 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets by acting as an inhibitor or activator, depending on the context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-chlorophenyl)-3-(trifluoromethyl)benzamide

- N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide

Uniqueness

N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the trifluoromethyl group on the benzenesulfonamide structure. This positioning influences its chemical reactivity and biological activity, distinguishing it from similar compounds with different substitution patterns.

Activité Biologique

N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound recognized for its potential biological activity, particularly in the context of inflammatory processes and enzyme inhibition. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉ClF₃NO₂S

- Molecular Weight : 307.72 g/mol

- Functional Groups : Contains a trifluoromethyl group and a chlorophenyl moiety.

The presence of the trifluoromethyl group significantly enhances the compound's binding affinity to biological targets, making it a candidate for drug development.

This compound primarily acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Its selectivity for COX-2 over COX-1 suggests a reduced likelihood of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Properties

Research indicates that this compound effectively modulates inflammatory pathways:

- Inhibition of COX-2 : Studies have shown that this compound selectively inhibits COX-2, which is crucial in the synthesis of prostaglandins that mediate inflammation .

Cytotoxicity and Anticancer Activity

While primarily noted for its anti-inflammatory properties, preliminary studies suggest potential cytotoxic effects against various cancer cell lines:

- Case Study : In vitro assays demonstrated that related sulfonamide compounds exhibit significant cytotoxicity against human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 µM . Although specific data for this compound is limited, its structural similarities to other active compounds warrant further investigation.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against other sulfonamides:

| Compound Name | COX-2 Inhibition | Cytotoxicity (IC50, µM) | Structural Features |

|---|---|---|---|

| This compound | Yes | TBD | Trifluoromethyl group |

| Compound A | Yes | <50 | Dichloro substitution |

| Compound B | No | <100 | Methyl substitution |

This table illustrates the potential advantages of this compound in terms of selectivity and potency.

Future Directions in Research

Further studies are warranted to explore:

- Mechanistic Studies : Detailed investigations into how this compound interacts with COX-2 and other molecular targets.

- In Vivo Studies : Assessing the efficacy and safety profile in animal models to establish therapeutic potential.

- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.

Propriétés

Formule moléculaire |

C13H9ClF3NO2S |

|---|---|

Poids moléculaire |

335.73 g/mol |

Nom IUPAC |

N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C13H9ClF3NO2S/c14-10-2-1-3-11(8-10)18-21(19,20)12-6-4-9(5-7-12)13(15,16)17/h1-8,18H |

Clé InChI |

SLQRUPYDVOXGDH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.